

Application of Legumin in Developing Plant-Based Foods: Detailed Application Notes and Protocols

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Compound of Interest

Compound Name: Legumin

Cat. No.: B1674702

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Introduction

Legumin is a major storage protein found in the seeds of various legumes, such as peas, lentils, and fava beans.[1] As a key component of the globulin fraction, **legumin** offers a range of functional properties that are highly valuable in the development of plant-based food products, including meat and dairy alternatives.[2][3] Its ability to form gels, stabilize emulsions, and create foams makes it a versatile ingredient for structuring and texturizing foods.[2][4] This document provides detailed application notes, experimental protocols, and quantitative data to guide researchers and food scientists in utilizing **legumin** for the creation of innovative plant-based foods.

Functional Properties of Legumin

Legumin's functionality in food systems is primarily dictated by its molecular structure and its interactions with other components under various processing conditions. The key functional properties of **legumin** include gelation, emulsification, and foaming. These properties are influenced by factors such as pH, temperature, and ionic strength.[5] The interactions responsible for these functionalities include disulfide bonds, hydrophobic interactions, and electrostatic forces.[2]

Data Presentation: Functional Properties of Legume Proteins

The following tables summarize quantitative data on the functional properties of **legumin** and other legume protein isolates, providing a comparative overview for formulation development.

Table 1: Gelling Properties of Legume Proteins

Protein Source	Protein Type	Least Gelation Concentration (LGC) (%)	Reference
Fava Bean	Legumin-rich fraction	Lower than vicilin fraction	[6]
Pea	Isolate	14-20	[7]
Fava Bean	Isolate	8-10	[8]
Lentil	Isolate	10-12	[8]
Chickpea	Isolate	10-14	[8]

Table 2: Emulsifying Properties of Legume Proteins

Protein Source	Protein Type	Emulsifying Activity Index (EAI) (m ² /g)	Emulsion Stability (ES) (%)	Reference
Pea	Isolate	6.11	92.84	[4]
Lupin	Isolate	5.55	86.77	[4]
Fava Bean	Concentrate	4.75	95.52	[4]
Chickpea	Concentrate	5.01	73.27	[4]
Pea	Legumin	EAI varies with conditions	ES varies with conditions	[9]

Table 3: Foaming Properties of Legume Proteins

Protein Source	Protein Type	Foaming Capacity (FC) (%)	Foam Stability (FS) (%)	Reference
Pea	Isolate	116.67	>90	[4]
Lupin	Isolate	225.00	>90	[4]
Fava Bean	Concentrate	50.00	>65	[4]
Chickpea	Concentrate	17.50	>65	[4]
Rapeseed	Acid-soluble protein	>90	pH and salt dependent	[10]

Experimental Protocols

Protocol 1: Extraction and Purification of Legumin (Food Grade)

This protocol describes a common method for extracting and purifying **legumin** from legume flour, adapted from various sources.[11][12][13] The principle is based on alkaline extraction followed by isoelectric precipitation and further purification.

Materials:

- Legume flour (e.g., pea, fava bean)
- Deionized water
- 1 M Sodium Hydroxide (NaOH)
- 1 M Hydrochloric Acid (HCl)
- Sodium Chloride (NaCl)
- McIlvaine buffer (0.2 M Disodium Phosphate, 0.1 M Citric Acid)

- Centrifuge
- pH meter
- Stir plate and stir bars
- Freeze-dryer (optional)

Procedure:

- Defatting (Optional but Recommended): Disperse legume flour in a suitable solvent (e.g., hexane) at a 1:5 (w/v) ratio. Stir for 2 hours at room temperature. Centrifuge at 5000 x g for 15 minutes and discard the supernatant. Repeat this step twice. Air-dry the defatted flour in a fume hood to remove residual solvent.
- Alkaline Extraction: Disperse the defatted flour in deionized water at a 1:10 (w/v) ratio. Adjust the pH of the slurry to 9.0 with 1 M NaOH while stirring continuously. Continue stirring for 2 hours at room temperature to solubilize the proteins.
- Centrifugation: Centrifuge the slurry at 10,000 x g for 30 minutes at 4°C to remove insoluble carbohydrates and fiber. Collect the supernatant containing the soluble proteins.
- Isoelectric Precipitation: While gently stirring, adjust the pH of the supernatant to 4.5 with 1 M HCl. A protein precipitate will form. Allow the precipitate to settle for at least 1 hour at 4°C.
- Protein Isolate Collection: Centrifuge the suspension at 10,000 x g for 30 minutes at 4°C. Discard the supernatant. The resulting pellet is the protein isolate, containing both **legumin** and vicilin.
- **Legumin** Fractionation:
 - Resuspend the protein isolate pellet in deionized water and adjust the pH to 8.0 with 1 M NaOH.
 - Dilute the solution 1:1 with McIlvaine buffer (pH 4.8) containing 200 mM NaCl.[\[12\]](#)
 - Stir the solution for 2 hours at 4°C.

- Centrifuge at 17,000 x g for 20 minutes at 4°C. The pellet will be enriched in **legumin**.^[12]
The supernatant will contain the vicilin fraction.
- Washing and Neutralization: Resuspend the **legumin**-rich pellet in deionized water and adjust the pH to 7.0 with 1 M NaOH.
- Drying: The purified **legumin** solution can be used directly, or it can be freeze-dried to obtain a powder for storage and later use.

Protocol 2: Determination of Least Gelation Concentration (LGC)

This protocol is adapted from established methods to determine the minimum protein concentration required to form a self-supporting gel.^[7]^[14]

Materials:

- Purified **legumin** powder
- Deionized water
- Test tubes (e.g., 15 mL)
- Vortex mixer
- Water bath or heating block
- Ice bath

Procedure:

- Prepare a series of **legumin** dispersions in deionized water at different concentrations (e.g., 2%, 4%, 6%, 8%, 10%, 12%, 14%, 16%, 18%, 20% w/v) in separate test tubes. A typical volume is 5 mL per tube.
- Vortex each tube for 1 minute to ensure the protein is fully dispersed.

- Heat the test tubes in a water bath at 90°C for 1 hour to induce denaturation and gel formation.
- After heating, immediately transfer the tubes to an ice bath and cool for 2 hours.
- Carefully invert each test tube. The LGC is the lowest protein concentration at which the gel remains intact and does not slide down the tube.

Protocol 3: Measurement of Emulsifying Properties

This protocol, based on the turbidimetric method, measures the Emulsifying Activity Index (EAI) and Emulsion Stability (ES).[\[15\]](#)[\[16\]](#)[\[17\]](#)

Materials:

- Purified **legumin** solution (e.g., 1% w/v in phosphate buffer, pH 7.0)
- Vegetable oil (e.g., sunflower or soybean oil)
- Homogenizer
- Spectrophotometer
- 0.1% Sodium Dodecyl Sulfate (SDS) solution

Procedure:

- Emulsion Formation:
 - Mix 6 mL of the **legumin** solution with 2 mL of oil.
 - Homogenize the mixture at high speed (e.g., 14,000 rpm) for 1 minute to form an oil-in-water emulsion.
- Emulsifying Activity Index (EAI) Measurement:
 - Immediately after homogenization (t=0), take a 50 µL aliquot of the emulsion from the bottom of the container and disperse it in 5 mL of 0.1% SDS solution.

- Vortex the diluted emulsion.
- Measure the absorbance of the diluted emulsion at 500 nm using the 0.1% SDS solution as a blank.
- Calculate EAI using the following formula: $EAI (m^2/g) = (2 \times 2.303 \times A_0 \times DF) / (c \times \phi \times L)$ where:
 - A_0 = Absorbance at 500 nm at $t=0$
 - DF = Dilution factor (in this case, 101)
 - c = Protein concentration in the aqueous phase (g/mL)
 - ϕ = Oil volume fraction in the emulsion (in this case, 0.25)
 - L = Path length of the cuvette (cm)
- Emulsion Stability (ES) Measurement:
 - Allow the original emulsion to stand at room temperature for a specified time (e.g., 10 minutes).
 - After 10 minutes ($t=10$), take another 50 μ L aliquot from the bottom of the container and repeat the dilution and absorbance measurement as described above to get A_{10} .
 - Calculate ES as follows: $ES (\%) = (A_{10} / A_0) \times 100$

Protocol 4: Measurement of Foaming Properties

This protocol outlines the measurement of Foaming Capacity (FC) and Foam Stability (FS).^[10]
^[18]^[19]^[20]

Materials:

- Purified **legumin** solution (e.g., 3% w/v)
- Graduated cylinder (e.g., 250 mL)

- Homogenizer or high-speed whipper

Procedure:

- Foam Formation:
 - Pour a defined volume (V_1) of the **legumin** solution (e.g., 100 mL) into a graduated cylinder.
 - Whip the solution at high speed for a set time (e.g., 3-5 minutes) to generate foam.
- Foaming Capacity (FC) Measurement:
 - Immediately after whipping, record the total volume of the foam and liquid (V_2).
 - Calculate FC using the following formula: $FC (\%) = [(V_2 - V_1) / V_1] \times 100$
- Foam Stability (FS) Measurement:
 - Let the foam stand at room temperature.
 - Record the volume of the foam at a specific time point (e.g., 30 minutes) (V_3).
 - Calculate FS using the following formula: $FS (\%) = [V_3 / (V_2 - V_1)] \times 100$

Visualizations

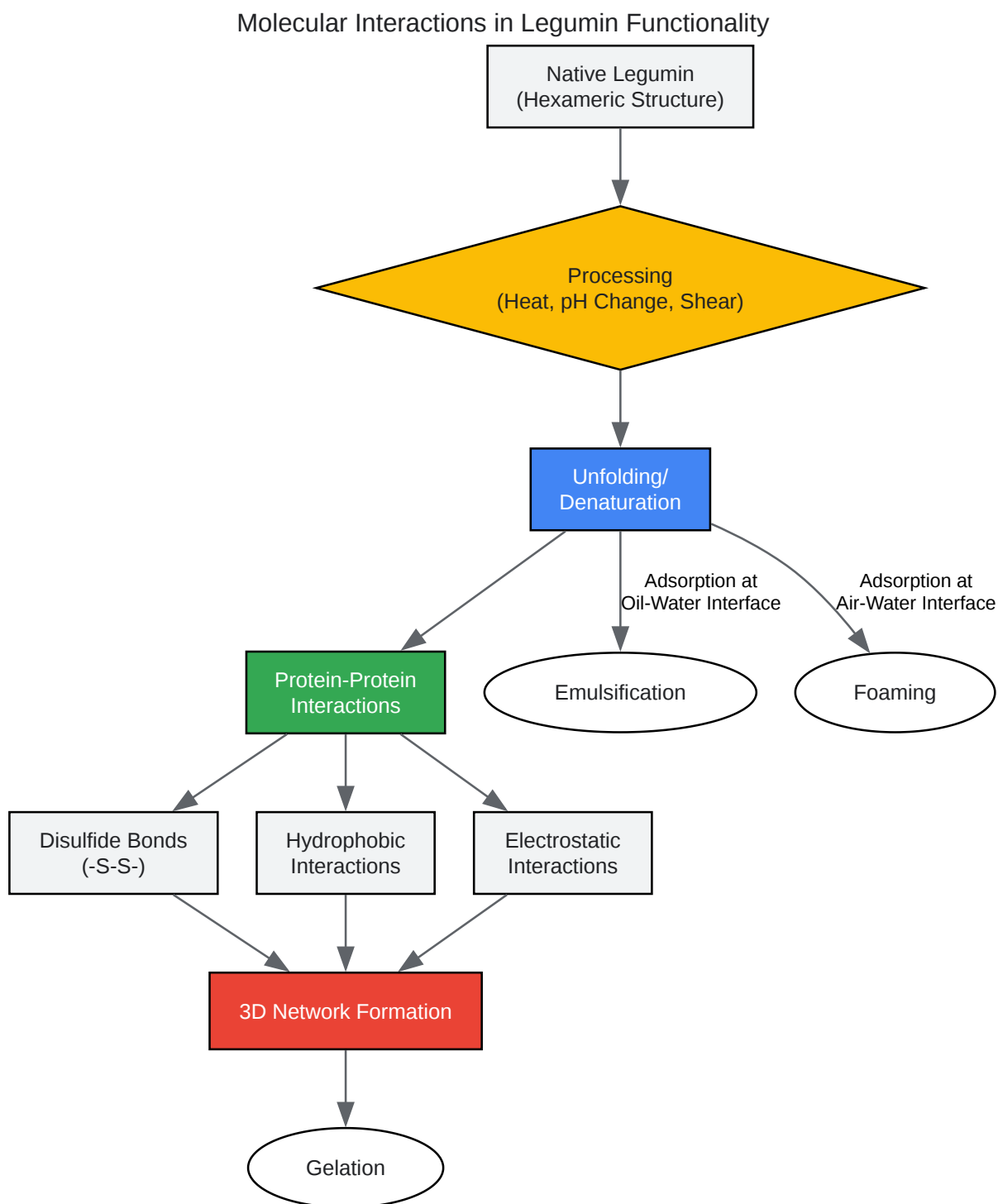
Workflow for Legumin Application in Plant-Based Foods

Workflow for Legumin Application in Plant-Based Foods

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Caption: Workflow from legume seeds to final plant-based food products utilizing **legumin**.

Molecular Interactions Governing Legumin Functionality



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Caption: Key molecular interactions driving the functional properties of **legumin** in food systems.

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References

- 1. Examples — graphviz 0.21 documentation [graphviz.readthedocs.io]
- 2. researchgate.net [researchgate.net]
- 3. cerealsgrains.org [cerealsgrains.org]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Foaming properties of acid-soluble protein-rich ingredient obtained from industrial rapeseed meal - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Effect of Pea Legumin-to-Vicilin Ratio on the Protein Emulsifying Properties: Explanation in Terms of Protein Molecular and Interfacial Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. itjfs.com [itjfs.com]

- 20. m.youtube.com [m.youtube.com]
- To cite this document: BenchChem. [Application of Legumin in Developing Plant-Based Foods: Detailed Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1674702#application-of-legumin-in-developing-plant-based-foods]

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